2-Cyclohexylpropan-2-amine

Sympathomimetic amines CNS stimulation Vasopressor

2-Cyclohexylpropan-2-amine (CAS 19072-67-4, molecular formula C9H19N, molecular weight 141.25 g/mol, predicted LogP 2.3-2.62) is a tertiary alkyl primary amine characterized by a cyclohexyl group directly attached to the alpha-carbon of an isopropylamine moiety. This saturated carbocyclic substitution confers distinct physicochemical properties compared to aromatic phenyl analogs, including enhanced lipophilicity and conformational flexibility that alter receptor binding kinetics and in vivo duration of action.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 19072-67-4
Cat. No. B3395177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylpropan-2-amine
CAS19072-67-4
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(C)(C1CCCCC1)N
InChIInChI=1S/C9H19N/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7,10H2,1-2H3
InChIKeyLBAHQPMPKGDCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylpropan-2-amine (CAS 19072-67-4): A Cyclohexyl-Substituted Primary Amine Scaffold for Sympathomimetic and Beta-3 Adrenergic Research


2-Cyclohexylpropan-2-amine (CAS 19072-67-4, molecular formula C9H19N, molecular weight 141.25 g/mol, predicted LogP 2.3-2.62) [1] is a tertiary alkyl primary amine characterized by a cyclohexyl group directly attached to the alpha-carbon of an isopropylamine moiety. This saturated carbocyclic substitution confers distinct physicochemical properties compared to aromatic phenyl analogs, including enhanced lipophilicity and conformational flexibility that alter receptor binding kinetics and in vivo duration of action [2]. The compound exists as a free base with solubility approximately 2.5 g/L in water at 25°C and boiling point 76-78°C at 17 Torr , and is commercially available at ≥95% purity as a research intermediate .

Why 2-Cyclohexylpropan-2-amine Cannot Be Interchanged with Phenyl Analogs or Alternative Cyclohexylamines


Saturation of the phenyl ring to produce cyclohexyl isopropylamines fundamentally alters the pharmacological profile in ways that prevent generic substitution [1]. Key differentiators include: (1) significant attenuation of CNS stimulation compared to phenyl analogs, enabling peripheral vascular targeting with reduced central side effects [1]; (2) prolonged oral vasopressor duration due to altered metabolic and distribution kinetics [1]; (3) stereochemical inversion of pressor activity whereby the l-isomer of cyclohexylisopropylamine is more active than the d-isomer—opposite to the stereoselectivity observed for amphetamine and desoxyephedrine [2]; and (4) differential potency ratios that vary by administration route and species [2]. Consequently, substituting a phenyl analog (e.g., amphetamine) for the cyclohexyl derivative will yield quantitatively distinct efficacy, CNS burden, and duration profiles. The following evidence quantifies these differences.

2-Cyclohexylpropan-2-amine (CAS 19072-67-4): Quantitative Comparative Evidence Against Closest Analogs


CNS Stimulation: Cyclohexyl vs. Phenyl Isopropylamine Structural Class

The cyclohexyl isopropylamine class (including 2-cyclohexylpropan-2-amine and its N-methyl derivative) exhibits a marked and quantifiable reduction in central nervous system (CNS) stimulation compared to phenyl isopropylamine analogs (amphetamine, desoxyephedrine) [1]. In human subjects, amphetamine and desoxyephedrine isomers produce obvious CNS stimulation, whereas the cyclohexylisopropyl and cyclohexylisopropylmethylamines do not produce detectable CNS stimulation at vasopressor-equivalent doses [1] [2]. This represents a qualitative and clinically meaningful differentiation—the cyclohexyl compounds provide vasopressor activity with CNS side-effect avoidance.

Sympathomimetic amines CNS stimulation Vasopressor Structure-activity relationship

Oral Vasopressor Potency in Humans: Cyclohexylisopropylamine vs. Phenyl Analogs

On oral administration in human subjects, the pressor activity of cyclohexylisopropylamines is quantifiably lower than phenyl analogs, providing a defined potency window [1]. d-Amphetamine sulfate is the most active agent in raising blood pressure, with l-amphetamine and d-desoxyephedrine approximately one-half as active, l-desoxyephedrine approximately one-third as active, the cyclohexylisopropylamines one-sixth to one-eighth as active, and the cyclohexylisopropylmethylamines only one-eighth to one-tenth as active [1].

Vasopressor Oral bioavailability Sympathomimetic Clinical pharmacology

N-Methyl Derivative Pressor Activity: Cyclohexyl vs. Phenyl Backbone

The N-methylated derivative of the cyclohexyl scaffold (N-methyl-β-cyclohexylisopropylamine HCl) retains approximately two-thirds (67%) of the pressor activity of its phenyl analog (racemic desoxyephedrine HCl) [1]. This quantitative retention is higher than the 12.5-16.7% oral potency observed for unmethylated cyclohexylisopropylamines versus amphetamine, indicating that N-methylation partially restores the activity differential relative to the phenyl series. The l-isomer of the cyclohexyl N-methyl compound is more pressor and more excitatory on the CNS than the d-isomer, an inverted stereochemical preference compared to the phenyl series where the d-isomer is more active [1].

N-methyl-β-cyclohexylisopropylamine Pressor activity Structure-activity relationship Desoxyephedrine analog

Intravenous vs. Oral Vasopressor Activity Differential: Cyclohexyl Substitution Effect

Ring saturation (phenyl to cyclohexyl) produces a route-dependent alteration in vasopressor activity [1]. When administered intravenously, cyclohexyl isopropylamines exhibit pressor activity ranging from one-sixth (17%) to two-thirds (67%) that of their phenyl analogs [1]. Critically, these differences are less evident when the drugs are given orally, and the cyclohexyl compounds possess prolonged vasopressor effects via the oral route compared to phenyl analogs [1].

Vasopressor Oral bioavailability Route-dependent activity Cyclohexylamine

Stereochemical Inversion of Pressor Activity: l-Cyclohexylisopropylamine vs. d-Amphetamine

The stereochemical preference for pressor activity is inverted between the cyclohexyl and phenyl series [1]. For amphetamine and desoxyephedrine, the d-isomer is more active than the l-isomer in raising blood pressure in barbitalized and unanesthetized dogs. Conversely, l-cyclohexylisopropylamine hydrochloride is more active than the d-isomer [1]. Both cyclohexylisopropylamine isomers are slightly less active than the corresponding amphetamine isomers [1].

Stereoselectivity Optical isomers Pressor activity Cyclohexylisopropylamine

Patent-Established Utility as Beta-3 Adrenergic Agonist Synthesis Intermediate

2-Cyclohexylpropan-2-amine is explicitly claimed as a synthesis intermediate in the preparation of novel cyclohexyl(alkyl)propanolamines that possess powerful agonist activity with respect to beta-3 adrenergic receptors [1] [2]. The patent (US7718646B2, originally filed by Sanofi-Aventis) describes these propanolamines as exerting considerable anti-obesity and anti-diabetic effects [2]. The target compound serves as the amine-bearing cyclohexyl(alkyl) group that is essential for beta-3 receptor agonist activity [1].

Beta-3 adrenergic receptor Agonist Anti-obesity Anti-diabetic Synthesis intermediate

2-Cyclohexylpropan-2-amine (CAS 19072-67-4): Research Applications Supported by Comparative Evidence


Peripheral Vasopressor Research Requiring CNS-Sparing Profile

Researchers investigating orally active sympathomimetic amines with minimized CNS stimulation should prioritize 2-cyclohexylpropan-2-amine and its derivatives over phenyl analogs [1] [2]. The cyclohexyl class provides measurable vasopressor activity (one-sixth to one-eighth that of d-amphetamine orally) [1] while eliminating the CNS stimulation observed with amphetamine and desoxyephedrine in human subjects [1] [2]. This profile is relevant for developing vasopressor agents with reduced abuse liability or CNS side effects.

Beta-3 Adrenergic Receptor Agonist Development (Anti-Obesity / Anti-Diabetic Programs)

2-Cyclohexylpropan-2-amine is a documented synthesis intermediate for cyclohexyl(alkyl)propanolamines that act as potent beta-3 adrenergic receptor agonists [1] [2]. Patent literature explicitly links these compounds to anti-obesity and anti-diabetic therapeutic applications [2]. Laboratories pursuing beta-3 agonist lead optimization or process chemistry development should consider this intermediate for building the cyclohexyl(alkyl)amine pharmacophore.

Stereochemical SAR Studies of Sympathomimetic Amines

The inverted stereoselectivity of cyclohexylisopropylamines (l-isomer more pressor than d-isomer) compared to amphetamine analogs (d-isomer more active) [1] makes this scaffold valuable for probing stereochemical determinants of adrenergic receptor binding. Chiral resolution and comparative pharmacological evaluation of 2-cyclohexylpropan-2-amine enantiomers can yield fundamental insights into receptor stereochemistry that differ from the well-characterized phenyl series.

Oral Extended-Release Formulation Studies of Vasopressor Agents

Cyclohexyl substitution confers prolonged oral vasopressor duration compared to phenyl analogs, with attenuated route-dependent potency differences [1]. 2-Cyclohexylpropan-2-amine and its N-methyl derivatives are suitable lead compounds for investigating oral extended-release sympathomimetic formulations where sustained blood pressure elevation is desired without peak-associated CNS effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclohexylpropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.